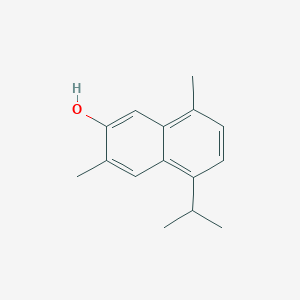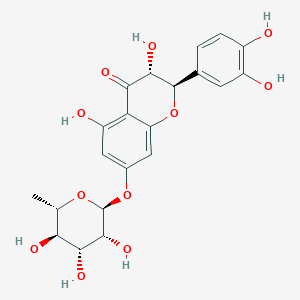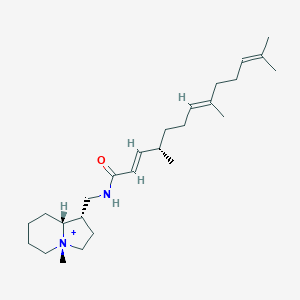
4-Apgt
概述
描述
4-Apgt is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The compound consists of a pyridine ring substituted with an acetamidomethyl group and a thiazole ring substituted with a guanidine group. These structural elements contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Apgt typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with an acetamidomethyl group through a nucleophilic substitution reaction. This can be achieved by reacting pyridine-2-carboxaldehyde with acetamidomethyl chloride in the presence of a base such as sodium hydroxide.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated nitrile under basic conditions. For example, thiourea can be reacted with 2-bromoacetonitrile to form the thiazole ring.
Coupling of Pyridine and Thiazole Rings: The pyridine intermediate is then coupled with the thiazole intermediate through a condensation reaction, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Guanidinylation: The final step involves the introduction of the guanidine group onto the thiazole ring. This can be achieved by reacting the thiazole intermediate with a guanidine derivative, such as guanidine hydrochloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-Apgt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学研究应用
4-Apgt has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industrial Chemistry: The compound is explored for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4-Apgt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine and thiazole rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-aminothiazole: Similar structure but with an amino group instead of a guanidine group.
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-thioxothiazole: Similar structure but with a thioxo group instead of a guanidine group.
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-hydroxythiazole: Similar structure but with a hydroxy group instead of a guanidine group.
Uniqueness
4-Apgt is unique due to its combination of a guanidine group with a pyridine-thiazole scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
135450-94-1 |
|---|---|
分子式 |
C12H14N6OS |
分子量 |
290.35 g/mol |
IUPAC 名称 |
N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18) |
InChI 键 |
AOCMLOWDFAEKJE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
规范 SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
同义词 |
4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole 4-APGT |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

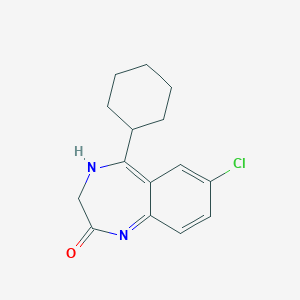
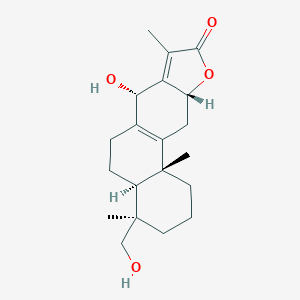

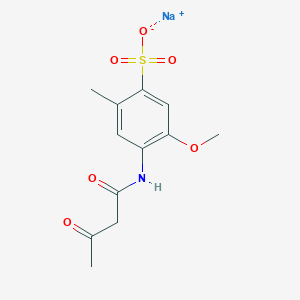
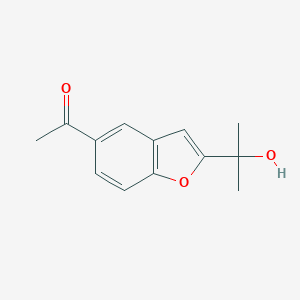
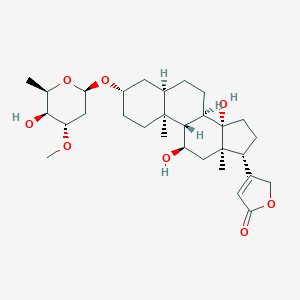
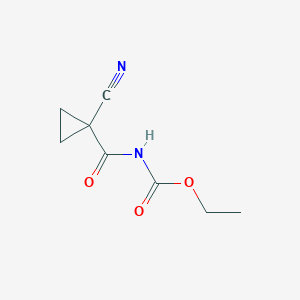
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
![1-[(Z)-Styryl]-4-chlorobenzene](/img/structure/B162029.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)
